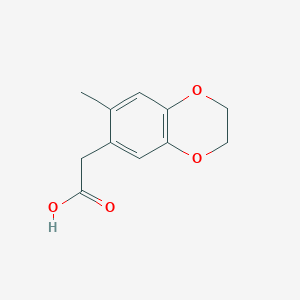![molecular formula C9H6F3NO3 B12312678 (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12312678.png)
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethoxy group and a pyridine ring in its structure imparts distinctive physical and chemical characteristics, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block . These methods require precise reaction conditions, including the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be optimized for large-scale manufacturing. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. The use of advanced fluorination techniques and efficient purification processes is crucial for producing high-quality (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives .
Applications De Recherche Scientifique
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Mécanisme D'action
The mechanism of action of (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and pyridine ring can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but differs in the position and type of functional groups.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring and exhibit similar biological activities.
Uniqueness
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinctive electronic and steric properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles .
Propriétés
Formule moléculaire |
C9H6F3NO3 |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
(E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-7-5-6(3-4-13-7)1-2-8(14)15/h1-5H,(H,14,15)/b2-1+ |
Clé InChI |
DCRRPWBONYCDID-OWOJBTEDSA-N |
SMILES isomérique |
C1=CN=C(C=C1/C=C/C(=O)O)OC(F)(F)F |
SMILES canonique |
C1=CN=C(C=C1C=CC(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12312596.png)
![rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis](/img/structure/B12312604.png)
![[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12312609.png)
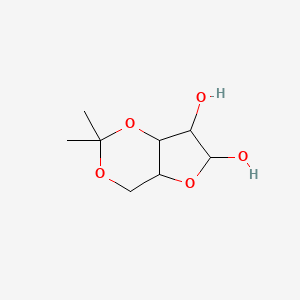
![[(3Z,10Z)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4E)-octa-2,4-dienoate](/img/structure/B12312617.png)
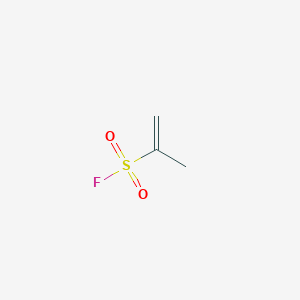
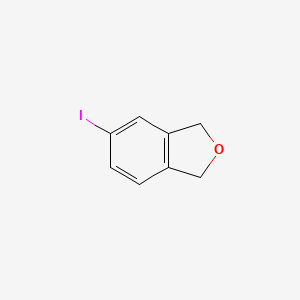
![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one](/img/structure/B12312626.png)

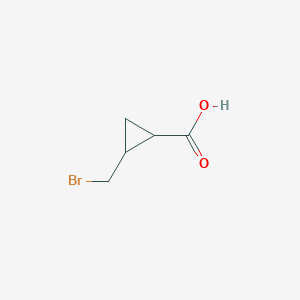
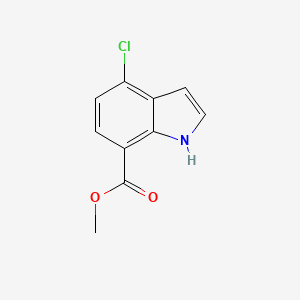
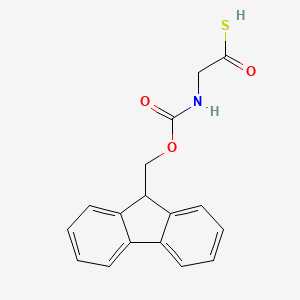
![Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B12312659.png)
